molecular formula C23H24N8O3 B11024947 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone

2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone

Cat. No.: B11024947
M. Wt: 460.5 g/mol
InChI Key: IPZWYGCTZTURFN-UHFFFAOYSA-N
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Description

2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone is a complex organic compound that belongs to the class of quinazolines and pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methoxy and Methyl Groups: Methoxy and methyl groups are introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Formation of the Pyrimidinone Ring: The pyrimidinone ring is formed by cyclization reactions involving appropriate precursors such as urea or thiourea derivatives.

    Coupling Reactions: The final step involves coupling the quinazoline and pyrimidinone moieties using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the quinazoline ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino and methoxy groups, using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, sulfonates.

Major Products

    Oxidation Products: Quinazoline N-oxides, pyrimidinone N-oxides.

    Reduction Products: Reduced quinazoline derivatives.

    Substitution Products: Alkylated or arylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new biochemical assays and probes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-cancer agent due to its ability to inhibit specific kinases involved in cell proliferation.

Industry

In the industrial sector, this compound is used in the development of new materials and coatings. Its stability and reactivity make it suitable for applications in advanced material science.

Mechanism of Action

The mechanism of action of 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these proteins, inhibiting their activity and thereby affecting cellular processes like proliferation and apoptosis. The pathways involved include the MAPK/ERK pathway and the PI3K/AKT pathway, which are critical in cancer cell survival and growth.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one
  • **2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(1-phenyl-1H-tetraazol-5-yl)thio]methyl}-4(3H)-pyrimidinone

Uniqueness

Compared to similar compounds, 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone stands out due to its unique combination of quinazoline and pyrimidinone moieties. This structural feature enhances its binding affinity and specificity towards certain molecular targets, making it a more potent and selective inhibitor in biological assays.

Properties

Molecular Formula

C23H24N8O3

Molecular Weight

460.5 g/mol

IUPAC Name

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C23H24N8O3/c1-13-16-10-15(33-3)4-5-18(16)27-21(25-13)30-22-28-19(11-20(32)29-22)17-12-24-23(26-14(17)2)31-6-8-34-9-7-31/h4-5,10-12H,6-9H2,1-3H3,(H2,25,27,28,29,30,32)

InChI Key

IPZWYGCTZTURFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(=CC(=O)N3)C4=CN=C(N=C4C)N5CCOCC5)OC

Origin of Product

United States

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